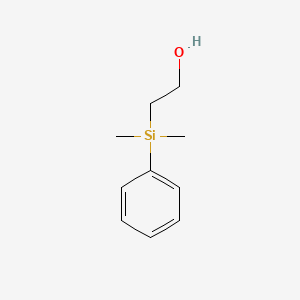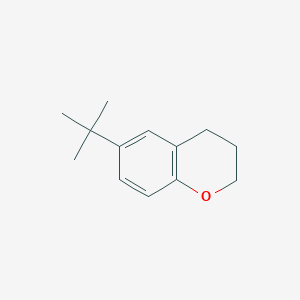
8-Quinolinamine, N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinamine, N-2-propenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The presence of the quinoline ring and the N-2-propenyl group makes it a valuable scaffold in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, N-2-propenyl- typically involves the reaction of quinoline derivatives with propargylamine under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol, which facilitates the reduction of nitroquinoline to the desired amine . Another approach involves the use of indium (III) chloride as a catalyst for the hydroamination of propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production of 8-Quinolinamine, N-2-propenyl- often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of metal catalysts such as tin and indium chlorides is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 8-Quinolinamine, N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Quinolinamine, N-2-propenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Quinolinamine, N-2-propenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of pathogen growth . The compound’s fluorescent properties also make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparación Con Compuestos Similares
8-Aminoquinoline: Shares the quinoline scaffold but lacks the N-2-propenyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications.
Propargylamine derivatives: Compounds with similar propargyl groups but different core structures.
Uniqueness: 8-Quinolinamine, N-2-propenyl- is unique due to the presence of both the quinoline ring and the N-2-propenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
67699-54-1 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N-prop-2-enylquinolin-8-amine |
InChI |
InChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2 |
Clave InChI |
WCOQQHLWAHZRGK-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)
![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)

![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)




